2-(1-Methoxycyclopentyl)acetic acid
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Overview
Description
2-(1-Methoxycyclopentyl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclopentane ring substituted with a methoxy group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,2-disubstituted cyclopentane derivatives, have shown inhibitory activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase enzymes . These enzymes play crucial roles in neurotransmission and carbohydrate metabolism, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft, affecting neurotransmission, and can also slow down carbohydrate digestion, affecting glucose absorption.
Biochemical Pathways
Inhibition of α-glucosidase can affect the carbohydrate-digestion pathway, slowing down the breakdown of complex carbohydrates into glucose .
Result of Action
The inhibition of α-glucosidase could slow down carbohydrate digestion, affecting glucose absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then oxidized to 1-methoxycyclopentanone, which undergoes a Grignard reaction with ethyl magnesium bromide to yield 2-(1-methoxycyclopentyl)ethanol. Finally, oxidation of this alcohol with Jones reagent (chromic acid in acetone) produces this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 2-(1-Oxocyclopentyl)acetic acid.
Reduction: 2-(1-Methoxycyclopentyl)ethanol.
Substitution: 2-(1-Substitutedcyclopentyl)acetic acid.
Scientific Research Applications
2-(1-Methoxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving cyclopentane derivatives.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclopentyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(1-Methylcyclopentyl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(1-Methoxycyclopentyl)acetic acid is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(1-methoxycyclopentyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOYPDVVBMAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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